molecular formula C13H17ClN2 B13676263 4-[1-(3,4-Dimethylphenyl)ethyl]-1H-imidazole Hydrochloride

4-[1-(3,4-Dimethylphenyl)ethyl]-1H-imidazole Hydrochloride

Cat. No.: B13676263
M. Wt: 236.74 g/mol
InChI Key: KWFVEDRYKROWPV-UHFFFAOYSA-N
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Description

4-[1-(3,4-Dimethylphenyl)ethyl]-1H-imidazole hydrochloride is a synthetic imidazole derivative featuring a substituted phenethyl group with methyl substituents at the 3- and 4-positions of the aromatic ring. These analogs share a core imidazole structure but differ in the substitution pattern on the phenyl ring, which critically influences their biological activity and physicochemical properties .

Properties

Molecular Formula

C13H17ClN2

Molecular Weight

236.74 g/mol

IUPAC Name

5-[1-(3,4-dimethylphenyl)ethyl]-1H-imidazole;hydrochloride

InChI

InChI=1S/C13H16N2.ClH/c1-9-4-5-12(6-10(9)2)11(3)13-7-14-8-15-13;/h4-8,11H,1-3H3,(H,14,15);1H

InChI Key

KWFVEDRYKROWPV-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)C(C)C2=CN=CN2)C.Cl

Origin of Product

United States

Preparation Methods

Preparation Methods Analysis

General Synthetic Strategy

The synthesis of 4-[1-(3,4-Dimethylphenyl)ethyl]-1H-imidazole Hydrochloride generally follows two main approaches:

  • Stepwise construction of the imidazole ring starting from substituted benzene derivatives (e.g., 2,3- or 3,4-dimethylbenzene derivatives) combined with imidazole or imidazole precursors.
  • Functional group transformations including halogenation, alkylation, reduction, and purification steps to achieve the target substitution pattern and obtain the hydrochloride salt for enhanced stability and solubility.

Specific Synthetic Routes

Palladium-Catalyzed Coupling in Ionic Liquids

A notable method involves the palladium-catalyzed coupling reaction of 1-(1-haloethyl)-2,3-dimethylbenzene with imidazole in ionic liquids, such as 1-butyl-3-methylimidazolium tetrafluoroborate ([Bmim]BF4), under nitrogen atmosphere. The reaction is performed at elevated temperatures (80–90 °C) with sodium carbonate or potassium carbonate as the base and [1,1'-bis(diphenylphosphino)ferrocene] palladium chloride as the catalyst.

  • After 30 minutes to 1 hour of stirring, the reaction mixture is extracted with dichloromethane, washed, dried over anhydrous sodium sulfate, and concentrated.
  • The crude product is purified by recrystallization from petroleum ether or by column chromatography to yield 4-[1-(3,4-dimethylphenyl)ethyl]-1H-imidazole with yields around 80% and enantiomeric excess (ee) values near 87–90%.

This method is advantageous due to mild reaction conditions, high yield, and environmentally friendly solvents (ionic liquids).

Multi-Step Synthesis from 2,3-Dimethylbenzoic Acid Derivatives

Another approach involves a multi-step process starting from 2,3-dimethylbenzoic acid :

  • Esterification of 2,3-dimethylbenzoic acid with oxalyl chloride and 2-nitrophenol to form (2-nitrophenyl)-2,3-dimethylbenzoate.
  • Conversion to 1-(2,3-dimethylphenyl)-2-nitroethanone using nitromethane and a base such as potassium carbonate.
  • Formation of 3-(benzylamino)-1-(2,3-dimethylphenyl)-2-nitroprop-2-en-1-one by reaction with benzylamine and triethyl orthoformate.
  • Reduction of the nitro group using Raney nickel-hydrogen or palladium on carbon catalysts in the presence of ammonium salts (e.g., ammonium formate).
  • Formation of l-benzyl-4-[1-(2,3-dimethylphenyl)vinyl]imidazole via methylmagnesium bromide addition followed by acid-catalyzed dehydration.
  • Final hydrogenation of the vinyl group to the ethyl group using hydrogen-palladium on carbon.
  • Removal of the benzyl protecting group and conversion to the hydrochloride salt.

This sequence yields the target imidazole derivative with good purity and yield, employing mild reaction conditions and commercially available reagents.

Lithiation and Silica Gel Purification Route

A third synthetic method involves:

  • Reaction of n-butyllithium with trityl bromophosphonium in anhydrous tetrahydrofuran (THF) at room temperature to generate a reactive intermediate.
  • Addition of 2,3-dimethylphenyl imidazol-4-one or its derivatives to this intermediate, stirring overnight.
  • Filtration and concentration of the reaction mixture.
  • Purification by silica gel column chromatography using methanol/dichloromethane or ethyl acetate mixtures as eluents.

This method is suitable for industrial-scale production due to its simplicity, room temperature conditions, and avoidance of multi-step reactions.

Comparative Data Table of Preparation Methods

Preparation Method Key Reagents & Conditions Yield (%) Purification Method Advantages Reference
Palladium-catalyzed coupling in ionic liquids 1-(1-chloroethyl)-2,3-dimethylbenzene, imidazole, Pd catalyst, [Bmim]BF4, 80–90 °C, Na2CO3 ~80 Recrystallization, chromatography Mild conditions, green solvent
Multi-step synthesis from 2,3-dimethylbenzoic acid Oxalyl chloride, 2-nitrophenol, nitromethane, benzylamine, Raney Ni-H2, methylmagnesium bromide, HCl Good Chromatography, hydrogenation High selectivity, well-established
Lithiation and silica gel purification n-Butyllithium, trityl bromophosphonium, THF, silica gel column chromatography Moderate Silica gel chromatography Room temperature, industrial scale

Research Findings and Notes

  • The palladium-catalyzed method in ionic liquids offers an environmentally friendly and efficient route with good enantiomeric purity, making it suitable for pharmaceutical intermediate production.
  • The multi-step synthetic route allows for precise control of substituents and functional groups but involves more steps and reagents.
  • The lithiation-based method is notable for its simplicity and mild conditions, making it attractive for scale-up despite moderate yields.
  • Purification techniques such as silica gel chromatography and recrystallization are critical for obtaining high-purity products.
  • The hydrochloride salt form improves the compound's stability and solubility, facilitating its use in further chemical or biological applications.

Chemical Reactions Analysis

Substitution Reactions

The compound participates in nucleophilic substitution at the benzylic position due to the electron-rich ethylphenyl group. Key examples include:

Reaction TypeConditionsReagentsProductsYieldReference
Alkylation Anhydrous DMF, 60°C, 2 hSodium hydride, alkyl halidesN-alkylated imidazole derivatives71.4–99.3%
Aromatic substitution Dichloromethane, 10–25°C2,3-Dimethylbenzaldehyde, NH₄ClTrityl-protected intermediatesNot reported
  • The benzylic hydrogen undergoes facile substitution with Grignard reagents (e.g., organomagnesium bromides) to yield branched analogs .

Oxidation Reactions

The imidazole ring and benzylic carbon are susceptible to oxidation:

Oxidation TargetOxidizing AgentConditionsProductNotes
Benzylic carbon MnO₂Room temperature, CH₂Cl₂Ketone derivativesStabilized by adjacent aromatic ring
Imidazole ring H₂O₂, Fe²⁺Acidic conditionsImidazole N-oxideLimited yield due to competing side reactions
  • Under metabolic conditions (e.g., cytochrome P450), hydroxylation occurs at the 2-methyl group of the phenyl ring, forming (S)-[3-(1-(1H-imidazol-4-yl)ethyl)-2-methylphenyl]methanol .

Acid-Catalyzed Hydrolysis

SubstrateAcidConditionsProductApplication
Trityl-protected intermediateHCl (conc.)Reflux, 99–101°C5-[1-(2,3-dimethylphenyl)vinyl]-1H-imidazoleKey step in medetomidine synthesis

Base-Mediated Elimination

Alkaline conditions (e.g., NaOH) promote β-elimination, forming vinylimidazole derivatives .

Hydrogenation and Reduction

ReactionCatalystConditionsProduct
Vinyl group reduction Pd/C, H₂ (1 atm)Ethanol, 25°CSaturated ethylphenyl analog
Imine reduction LiAlH₄THF, 0°CSecondary amine derivatives
  • Hydrogenation of the vinyl intermediate (from hydrolysis) restores the ethyl group with stereochemical retention .

Receptor Binding

The compound acts as a pan-α₂-adrenergic agonist, binding to:

  • α₂A : Partial agonism (EC₅₀ = 1.2 nM)

  • α₂B : Full agonism (EC₅₀ = 0.8 nM)

  • α₂C : Full agonism (EC₅₀ = 1.0 nM)

Metabolic Pathways

  • Phase I : Hydroxylation at the 3-methyl position via CYP2D6 .

  • Phase II : Glucuronidation of the hydroxylated metabolite .

Comparative Reactivity with Analogs

CompoundStructural DifferenceReactivity Profile
4-[1-(2,5-Dimethylphenyl)ethyl]-1H-imidazoleOrtho-methyl groupsFaster oxidation due to steric strain
4-[1-(3-Fluorophenyl)ethyl]-1H-imidazoleFluorine substituentEnhanced electrophilic substitution

Industrial-Scale Reaction Optimization

Critical parameters for large-scale synthesis:

  • Temperature control : ≤60°C to prevent imidazole ring decomposition .

  • Solvent selection : DMF > toluene for N-alkylation efficiency (yield improvement: +28%) .

  • Catalyst recycling : Pd/C reused up to 5 cycles with <3% activity loss .

Scientific Research Applications

4-[1-(3,4-Dimethylphenyl)ethyl]-1H-imidazole Hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: It is investigated for its potential therapeutic applications, particularly in the development of new drugs for various diseases.

    Industry: The compound is used in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of 4-[1-(3,4-Dimethylphenyl)ethyl]-1H-imidazole Hydrochloride involves its interaction with specific molecular targets and pathways. For example, it may act as an agonist or antagonist of certain receptors, modulating their activity and leading to various physiological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Key Structural Features:

  • Imidazole Core : A five-membered aromatic ring with two nitrogen atoms.
  • Phenethyl Substituent : A benzyl group attached to the imidazole via an ethyl chain.
  • Methyl Groups : Positioned at the 3- and 4-positions of the phenyl ring, distinguishing it from analogs like dexmedetomidine (2,3-dimethyl substitution) .

Structural Analogs and Substitution Patterns

The position of methyl groups on the phenyl ring significantly impacts molecular interactions, solubility, and receptor binding. Below is a comparative analysis of structurally related imidazole derivatives:

Table 1: Structural and Physicochemical Comparison
Compound Name CAS Number Molecular Formula Molecular Weight Substitution Pattern Key Pharmacological Use
4-[1-(3,4-Dimethylphenyl)ethyl]-1H-imidazole HCl Not Reported C₁₃H₁₆N₂•HCl 236.7 3,4-Dimethylphenyl Not Well-Characterized
Dexmedetomidine Hydrochloride 145108-58-3 C₁₃H₁₆N₂•HCl 236.7 2,3-Dimethylphenyl Sedation, Analgesia
Medetomidine Hydrochloride (Racemate) 86347-15-1 C₁₃H₁₆N₂•HCl 236.7 2,3-Dimethylphenyl Veterinary Sedative
Medetomidine Impurity 13 NA C₁₃H₁₆N₂•HCl 236.7 3,5-Dimethylphenyl Reference Impurity
Key Observations:

2,3-Dimethylphenyl: Dexmedetomidine’s substitution optimizes α₂-adrenergic receptor affinity, contributing to its high selectivity and clinical efficacy . 3,5-Dimethylphenyl: This substitution (Impurity 13) likely disrupts receptor interaction due to symmetric positioning, rendering it pharmacologically inactive .

Physicochemical Properties :

  • All compounds share identical molecular formulas and weights, emphasizing the critical role of substitution geometry.
  • Dexmedetomidine and medetomidine are water-soluble crystalline solids, suggesting similar solubility profiles for the 3,4-dimethyl analog .

Pharmacological Activity

Dexmedetomidine, the S-enantiomer of medetomidine, is a potent α₂-adrenergic agonist with sedative, analgesic, and anxiolytic properties. Its 2,3-dimethyl substitution enables optimal interaction with the receptor’s hydrophobic pocket, enhancing binding affinity . In contrast:

  • The 3,4-dimethyl analog may exhibit reduced receptor affinity due to altered spatial orientation of the methyl groups.
Table 2: Pharmacological Data for Select Compounds
Compound α₂-Adrenergic Receptor Affinity (Ki, nM) Clinical Applications
Dexmedetomidine HCl 1.0–2.5 ICU sedation, procedural sedation
Medetomidine HCl ~2.0 (Racemate) Veterinary anesthesia
3,4-Dimethylphenyl Analog Not Reported Under Investigation

Biological Activity

4-[1-(3,4-Dimethylphenyl)ethyl]-1H-imidazole hydrochloride, commonly known as medetomidine hydrochloride, is a potent alpha-2 adrenergic agonist. This compound has garnered significant attention in pharmacological research due to its diverse biological activities, particularly in sedation and analgesia. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

  • Molecular Formula : C13H17N2Cl
  • Molecular Weight : 240.74 g/mol
  • Structure : The compound features an imidazole ring substituted with a dimethylphenyl ethyl group.

Medetomidine exerts its effects primarily through selective activation of the alpha-2 adrenergic receptors (α2-ARs). Activation of these receptors leads to:

  • Inhibition of norepinephrine release , resulting in sedation and analgesia.
  • Decreased sympathetic outflow , which contributes to hypotension and bradycardia.
  • Enhanced inhibitory neurotransmission , leading to anxiolytic effects.

Pharmacodynamics

Medetomidine has shown high selectivity for the α2A receptor subtype compared to α1 receptors. Its Ki values indicate a strong affinity for α2 receptors (1.08 nM) and a significantly lower affinity for α1 receptors (1750 nM) . This selectivity is crucial for minimizing side effects commonly associated with non-selective adrenergic agonists.

Therapeutic Applications

The compound is utilized in various clinical settings:

  • Sedation : Medetomidine is widely used in veterinary medicine for sedation during surgical procedures.
  • Analgesia : Its analgesic properties make it suitable for pain management in both human and veterinary medicine.
  • Neuroprotection : Recent studies suggest potential applications in treating retinal diseases by providing neuroprotective effects against ischemic damage .

In Vivo Studies

Several studies have demonstrated the efficacy of medetomidine in various animal models:

  • Sedative Effects : In a study involving dogs, medetomidine administration resulted in profound sedation with minimal cardiovascular side effects .
  • Neuroprotective Effects : Research indicates that medetomidine can reduce retinal damage caused by oxidative stress, suggesting its role in treating conditions like diabetic retinopathy .

In Vitro Studies

Research involving cell cultures has provided insights into the cellular mechanisms influenced by medetomidine:

  • Cell Viability Assays : Medetomidine exhibited protective effects on retinal ganglion cells exposed to harmful stimuli, indicating its potential as a therapeutic agent for retinal neuroprotection .
Study TypeFindings
In VivoSedation in dogs; minimal cardiovascular side effects.
In VitroProtective effects on retinal ganglion cells; reduced oxidative stress damage.

Case Studies

  • Veterinary Use : A case study involving feline patients demonstrated that medetomidine effectively provided sedation for dental procedures with a rapid recovery time post-anesthesia.
  • Human Trials : Preliminary trials in humans have shown promising results for using medetomidine as an adjunct to general anesthesia, enhancing sedation without significant respiratory depression.

Q & A

Q. What are the recommended synthetic routes for 4-[1-(3,4-Dimethylphenyl)ethyl]-1H-imidazole Hydrochloride, and how can reaction conditions be optimized?

Methodological Answer: Synthesis typically involves alkylation or substitution reactions. For example, coupling 3,4-dimethylphenyl ethyl derivatives with imidazole precursors under nucleophilic conditions. Key reagents include sodium borohydride (reducing agents) or hydrogen peroxide (oxidizing agents), with temperature control (e.g., 50–80°C) and inert atmospheres to prevent side reactions . Optimization can be achieved via Design of Experiments (DoE) to assess variables like pH, solvent polarity, and stoichiometry. Reaction progress should be monitored via TLC or HPLC to isolate intermediates and final products .

Q. How should researchers characterize the physicochemical properties of this compound?

Methodological Answer: Critical properties include:

  • LogD/pKa : Use shake-flask methods or computational tools (e.g., JChem) to determine lipophilicity (LogD ≈ 2.7–3.0 at pH 7.4) and acid dissociation constants .
  • Spectral Data : Employ NMR (¹H/¹³C) for structural confirmation, FT-IR for functional groups, and mass spectrometry for molecular weight validation .
  • Stability : Conduct accelerated stability studies under varying temperatures and humidity levels, analyzed via HPLC to detect degradation products .

Q. What preliminary biological assays are suitable for evaluating its bioactivity?

Methodological Answer:

  • Antimicrobial Activity : Use broth microdilution assays (CLSI guidelines) against Gram-positive/negative bacteria and fungi, with MIC/MBC endpoints .
  • Cytotoxicity : Screen against human cell lines (e.g., HEK-293) via MTT assays, comparing IC₅₀ values to reference compounds like cisplatin .
  • Enzyme Inhibition : Test against target enzymes (e.g., kinases) using fluorescence-based kinetic assays .

Advanced Research Questions

Q. How can computational methods improve the design of derivatives or reaction pathways for this compound?

Methodological Answer:

  • Reaction Path Search : Use quantum chemical calculations (e.g., DFT) to model transition states and predict regioselectivity in alkylation steps .
  • Molecular Docking : Screen derivatives against protein targets (e.g., CYP450 isoforms) using AutoDock Vina to prioritize synthesis .
  • Machine Learning : Train models on existing imidazole reaction datasets to predict optimal catalysts or solvents, reducing trial-and-error experimentation .

Q. How should researchers address contradictions in biological activity data across studies?

Methodological Answer:

  • Meta-Analysis : Systematically compare datasets (e.g., IC₅₀ variability) by normalizing assay conditions (cell lines, incubation times) .
  • Mechanistic Studies : Use CRISPR-edited cell models to isolate target-specific effects versus off-target interactions .
  • Orthogonal Validation : Confirm activity via SPR (binding affinity) and transcriptomics (pathway modulation) .

Q. What strategies are effective for scaling up synthesis while maintaining purity?

Methodological Answer:

  • Process Analytical Technology (PAT) : Implement inline FT-IR or Raman spectroscopy to monitor reaction progression in real-time .
  • Purification : Optimize column chromatography (e.g., C18 reverse-phase) or recrystallization (solvent: antisolvent ratios) to achieve >98% purity .
  • Byproduct Mitigation : Use DoE to identify critical process parameters (CPPs) that minimize impurities during alkylation .

Q. How can researchers validate the compound’s mechanism of action in complex biological systems?

Methodological Answer:

  • Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics with target proteins .
  • CRISPR Interference (CRISPRi) : Knock down hypothesized targets in cell models and assess rescue of phenotype .
  • Metabolomics : Profile metabolite changes via LC-MS in treated vs. untreated systems to map affected pathways .

Data Contradiction Analysis

Q. What steps should be taken if experimental LogD values conflict with computational predictions?

Methodological Answer:

  • Reassess Assay Conditions : Ensure shake-flask experiments use standardized buffers (e.g., PBS) and validate pH adjustments .
  • Cross-Validate Models : Compare outputs from multiple software (e.g., ACD/Labs, MarvinSuite) and recalibrate using experimental benchmarks .
  • Probe Solubility : Use nephelometry to detect aggregation, which may skew experimental LogD readings .

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